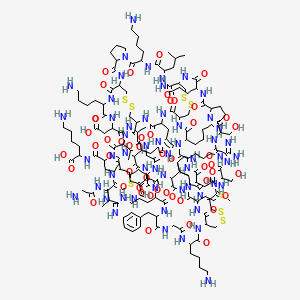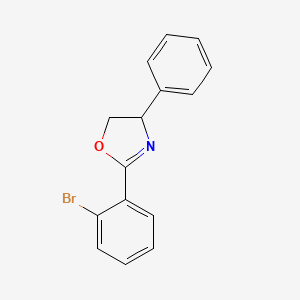
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is a chemical compound that is widely used in scientific research. It is a deuterated form of the original compound, which means that it contains ten extra deuterium atoms. This modification is useful in various applications, including drug development and biochemical research.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is not well understood. However, it is believed to act as a competitive inhibitor of the dopamine transporter. This means that it binds to the dopamine transporter and prevents dopamine from being transported back into the presynaptic neuron. This results in an increase in dopamine levels in the synapse, which can lead to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride are not well studied. However, it is believed to have similar effects to the original compound, which include an increase in dopamine levels in the synapse, and a decrease in dopamine reuptake. These effects can lead to various physiological effects, including an increase in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride in lab experiments include its high purity and stability, which makes it a reliable reference standard in drug development. Additionally, its deuterated form makes it useful in studies that involve the labeling of proteins and peptides for mass spectrometry analysis. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride in scientific research. One direction is the study of its mechanism of action, particularly in relation to the dopamine transporter. Another direction is the development of new drugs that target the dopamine transporter, using (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride as a reference standard. Additionally, its deuterated form can be used in studies that involve the labeling of proteins and peptides for mass spectrometry analysis, which can lead to new insights into various biological processes.
Métodos De Síntesis
The synthesis of (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride involves several steps. The first step is the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with benzyl bromide to form the diphenylmethyl (DPM) derivative. The DPM derivative is then reacted with pyrrolidine-d10 to form the desired product. Finally, the Boc group is removed to obtain (2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride.
Aplicaciones Científicas De Investigación
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride is widely used in scientific research. It is used as a reference standard in drug development, particularly in the development of drugs that target the dopamine transporter. It is also used in biochemical research to study the mechanism of action of various compounds. Additionally, it is used in studies that involve the labeling of proteins and peptides for mass spectrometry analysis.
Propiedades
Número CAS |
1346617-33-1 |
|---|---|
Nombre del producto |
(2S)-2-(Diphenylmethyl)pyrrolidine-d10 Hydrochloride |
Fórmula molecular |
C17H20ClN |
Peso molecular |
283.865 |
Nombre IUPAC |
(2S)-2-[bis(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
Clave InChI |
KTGRJTGIWVDSKZ-CVACLNASSA-N |
SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Sinónimos |
(S)-2-[1,1-(Diphenyl-d10)methyl]pyrrolidine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




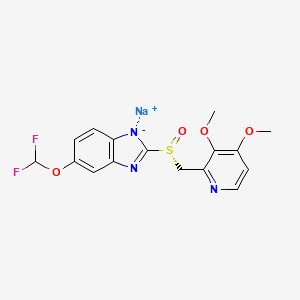
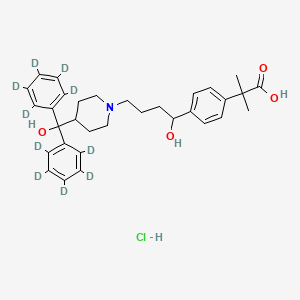
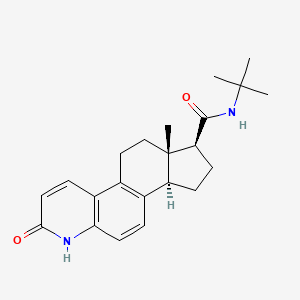

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)
